N-cyclopentyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the triazololoquinazoline class, characterized by a fused triazole-quinazoline core with distinct substituents: a cyclopentyl group at position N-1, a 4-fluorobenzyl moiety at position 2, a 3-methylbutyl (isopentyl) chain at position 4, and a carboxamide group at position 7. The synthesis of such derivatives typically involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization under basic conditions, as described in analogous triazololoquinazoline syntheses .
Properties
IUPAC Name |
N-cyclopentyl-2-[(4-fluorophenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O3/c1-17(2)13-14-31-25(35)22-12-9-19(24(34)29-21-5-3-4-6-21)15-23(22)33-26(31)30-32(27(33)36)16-18-7-10-20(28)11-8-18/h7-12,15,17,21H,3-6,13-14,16H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBKIDOJYCKXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound with potential pharmacological applications. Its complex structure suggests a variety of biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of the compound is with a molecular weight of 491.6 g/mol. The structure includes a quinazoline core which is known for its diverse biological activities.
Research indicates that compounds with similar structures often interact with various biological targets including enzymes and receptors. The presence of the triazole moiety in this compound suggests potential interactions with targets involved in inflammation and cancer pathways.
Anticancer Activity
Several studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to our compound have shown inhibition of cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in Cancer Letters highlighted the anticancer effects of quinazoline derivatives on breast cancer cells. The compound under review could potentially share similar mechanisms due to its structural similarities.
Antimicrobial Activity
The antimicrobial efficacy of compounds similar to this compound has been documented. The presence of fluorine atoms in the structure may enhance lipophilicity and membrane penetration.
Research Findings:
In vitro studies have shown that related compounds possess activity against Gram-positive and Gram-negative bacteria. This suggests that our compound may also exhibit antimicrobial properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting biological activity. Modifications on the quinazoline scaffold can significantly affect potency and selectivity.
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine substitution | Increases lipophilicity and bioactivity |
| Cyclopentyl group | Enhances binding affinity to biological targets |
| Dioxo group | Involved in hydrogen bonding interactions |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Substituent-Driven Physicochemical Differences
The target compound’s substituents significantly influence its properties compared to analogs. Key comparisons include:
Key Observations :
- Fluorine vs.
- Alkyl Chain Impact : The 3-methylbutyl chain may increase lipophilicity compared to smaller alkyl groups (e.g., isobutyl in ), affecting membrane permeability.
- Cyclopentyl vs. Cyclohexyl : Cyclopentyl substituents (target compound, ) reduce steric bulk versus cyclohexyl analogs, possibly improving binding affinity in target proteins .
Spectroscopic Distinctions
- IR Spectroscopy : The absence of νC=O in triazole-thiones (e.g., ) contrasts with the target compound’s retained carbonyl groups (νC=O ~1660–1680 cm⁻¹) .
- 1H-NMR : Aromatic protons in the 4-fluorobenzyl group (δ ~7.2–7.4 ppm) differ from chlorobenzyl analogs (δ ~7.4–7.6 ppm) due to fluorine’s electronegativity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-cyclopentyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide?
- Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazoloquinazoline core via cyclization of precursors like hydrazine derivatives under reflux in ethanol or DMF. Catalysts such as benzyltributylammonium bromide may enhance reaction efficiency .
- Step 2 : Functionalization with substituents (e.g., 4-fluorobenzyl, 3-methylbutyl) via nucleophilic substitution or coupling reactions. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical for yield optimization .
- Step 3 : Purification via column chromatography or recrystallization. Monitor reaction progress using TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. How is the molecular structure of this compound validated?
- Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, cyclopentyl CH₂ at δ 1.5–2.0 ppm) .
- Mass Spectrometry : High-resolution LC-MS (e.g., m/z 560.2 [M+H]⁺) to confirm molecular weight .
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (if crystalline) .
Q. What are the key functional groups influencing bioactivity?
- Answer : The triazole ring enhances π-π stacking with biological targets, while the 4-fluorobenzyl group improves lipophilicity and membrane permeability. The carboxamide moiety enables hydrogen bonding to enzymes/receptors .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
- Answer : Optimize via:
- Solvent Selection : Replace ethanol with DMF to enhance solubility of hydrophobic intermediates .
- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura couplings to attach aryl groups (e.g., 4-fluorophenyl) with >80% yield .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours under conventional heating) .
Q. How to resolve contradictions in biological activity data across assays?
- Answer : Systematically evaluate:
- Assay Conditions : Adjust pH (7.4 vs. 6.5) or serum content to mimic physiological vs. pathological environments .
- Target Selectivity : Use kinase profiling panels to identify off-target interactions (e.g., EGFR vs. VEGFR inhibition) .
- Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated degradation, which may explain variability in IC₅₀ values .
Q. What strategies are recommended for elucidating the mechanism of action?
- Answer : Employ:
- Molecular Docking : Simulate binding to ATP pockets of kinases (e.g., PDB ID 4R3P) using AutoDock Vina .
- Cellular Thermal Shift Assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in presence of the compound .
- CRISPR-Cas9 Knockout Models : Validate target dependency by deleting suspected genes (e.g., AKT1) and assessing compound efficacy .
Q. How to address poor aqueous solubility in in vivo studies?
- Answer :
- Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or nanoemulsions to enhance bioavailability .
- Prodrug Design : Introduce phosphate or glycoside groups to improve solubility, which are cleaved enzymatically in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
